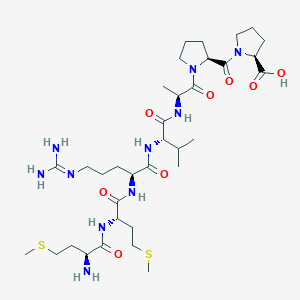![molecular formula C22H29NO2Si B14239772 (6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one CAS No. 209257-74-9](/img/structure/B14239772.png)
(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one is a complex organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidin-2-one core structure, which is substituted at the 6-position with a tert-butyl(diphenyl)silyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of a piperidin-2-one derivative with a tert-butyl(diphenyl)silyl group. This protection step is usually carried out using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is typically conducted in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as column chromatography or recrystallization would be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other functional groups to create a variety of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols, and are typically conducted under mild conditions to preserve the integrity of the piperidin-2-one core.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the effects of piperidinone derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its structural features make it a candidate for drug development targeting specific biological pathways.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in coatings, adhesives, or other advanced materials.
Wirkmechanismus
The mechanism of action of (6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound might inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6S)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one: This is the enantiomer of the compound and has similar chemical properties but may exhibit different biological activities.
(6R)-6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidin-2-one: This compound has a similar structure but with dimethyl groups instead of diphenyl groups, which can affect its reactivity and interactions.
(6R)-6-({[tert-Butyl(trimethyl)silyl]oxy}methyl)piperidin-2-one: Another analog with trimethyl groups, which may have different steric and electronic properties.
Uniqueness
The uniqueness of (6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one lies in its specific substitution pattern and the presence of the tert-butyl(diphenyl)silyl group. This group imparts unique steric and electronic properties to the compound, influencing its reactivity and interactions with other molecules. Additionally, the (6R) configuration may confer specific biological activities that are distinct from those of its enantiomers or analogs.
Eigenschaften
CAS-Nummer |
209257-74-9 |
|---|---|
Molekularformel |
C22H29NO2Si |
Molekulargewicht |
367.6 g/mol |
IUPAC-Name |
(6R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one |
InChI |
InChI=1S/C22H29NO2Si/c1-22(2,3)26(19-12-6-4-7-13-19,20-14-8-5-9-15-20)25-17-18-11-10-16-21(24)23-18/h4-9,12-15,18H,10-11,16-17H2,1-3H3,(H,23,24)/t18-/m1/s1 |
InChI-Schlüssel |
QZMFGYQQZDTOJN-GOSISDBHSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3CCCC(=O)N3 |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCCC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene](/img/structure/B14239692.png)
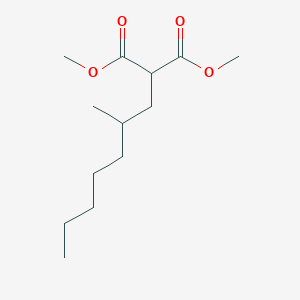
![2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL](/img/structure/B14239700.png)

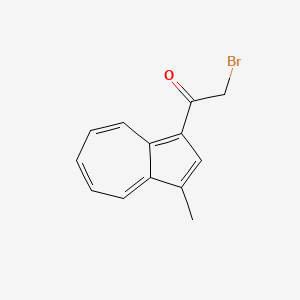

![3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane](/img/structure/B14239726.png)

![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
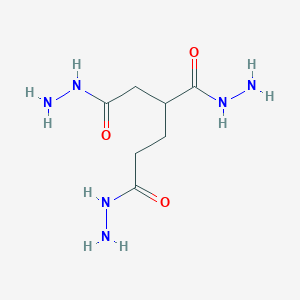
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
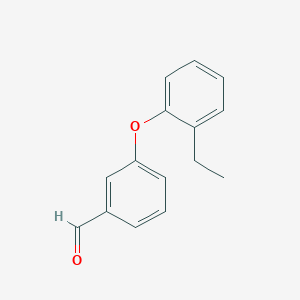
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)
